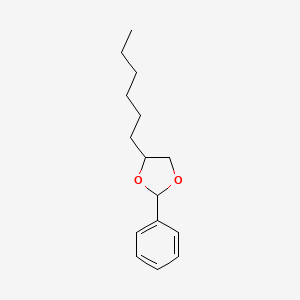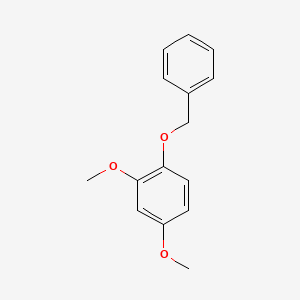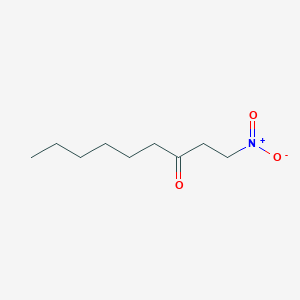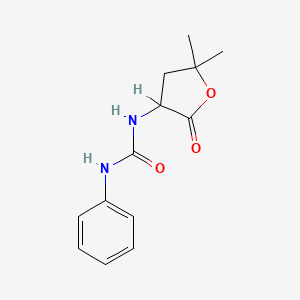
1-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-3-phenylurea is a chemical compound characterized by its unique molecular structure, which includes a tetrahydrofuran ring and a phenylurea moiety
Méthodes De Préparation
The synthesis of 1-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-3-phenylurea typically involves the reaction of 5,5-dimethyl-2-oxotetrahydrofuran with phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the intermediate products. The final product is then purified using recrystallization techniques to obtain a high-purity compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Analyse Des Réactions Chimiques
1-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenylurea moiety, where nucleophiles such as amines or thiols replace the phenyl group, forming new substituted products.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Applications De Recherche Scientifique
1-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-3-phenylurea has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: This compound is used in biochemical assays to investigate enzyme activities and protein interactions, providing insights into cellular processes.
Industry: The compound is utilized in the development of specialty chemicals and materials, contributing to advancements in various industrial sectors.
Mécanisme D'action
The mechanism of action of 1-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.
Comparaison Avec Des Composés Similaires
1-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-3-phenylurea can be compared with other similar compounds, such as:
N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)isonicotinamide: This compound shares the tetrahydrofuran ring but differs in the presence of an isonicotinamide group instead of the phenylurea moiety.
2,3-Pyridinedicarboximide, N-(5,5-dimethyl-2-oxotetrahydro-3-furyl): This compound contains a pyridine ring and an imide group, offering different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
77694-27-0 |
|---|---|
Formule moléculaire |
C13H16N2O3 |
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
1-(5,5-dimethyl-2-oxooxolan-3-yl)-3-phenylurea |
InChI |
InChI=1S/C13H16N2O3/c1-13(2)8-10(11(16)18-13)15-12(17)14-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H2,14,15,17) |
Clé InChI |
NUKDYDBTMOGFNJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C(=O)O1)NC(=O)NC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


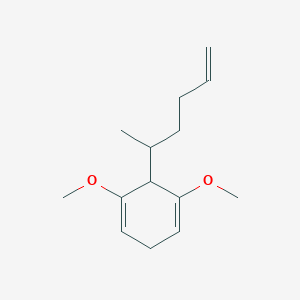

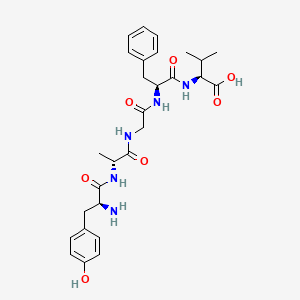
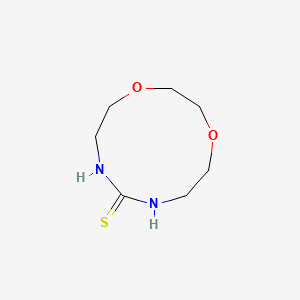
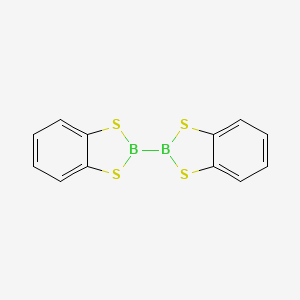
![2,5-Ditert-butyl-4-[[4-[(2,5-ditert-butyl-4-hydroxyphenyl)methyl]piperazin-1-yl]methyl]phenol](/img/structure/B14432621.png)
![3-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]propanenitrile](/img/structure/B14432624.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-(trimethylsilyl)-](/img/structure/B14432626.png)
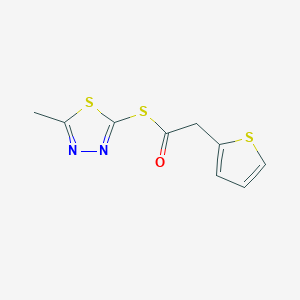
![2-Propanol, 1-amino-3-[butyl(phenylmethyl)amino]-](/img/structure/B14432632.png)
![N,N-bis[5-(diethylamino)pentan-2-yl]hexadecanamide](/img/structure/B14432647.png)
